(3-Chlorophenyl)(phenyl)methanamine hydrochloride

Vue d'ensemble

Description

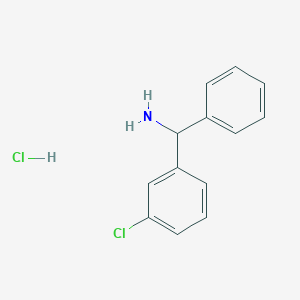

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is an organic compound with the molecular formula C13H13Cl2N. It is a crystalline solid that is commonly used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes a chlorinated phenyl group and a phenylmethanamine moiety, making it a valuable intermediate in the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. In studies of analogous chlorophenyl methanamine derivatives:

-

Imine formation : Oxidation with KMnO₄ in acidic media converts the amine to an imine intermediate (C₆H₅-C=N-(3-ClC₆H₄)) .

-

Nitrile synthesis : Strong oxidants like CrO₃ yield nitriles via dehydrogenation, though yields depend on solvent polarity and temperature .

Table 1: Oxidation Outcomes in Related Compounds

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| (4-ClC₆H₄)(Ph)CH₂NH₂·HCl | KMnO₄ | H₂SO₄, 80°C, 6h | (4-ClC₆H₄)(Ph)CH=NH | 62 | |

| (3-ClC₆H₄)(Ph)CH₂NH₂ | CrO₃ | Acetic acid, reflux | (3-ClC₆H₄)(Ph)CN | 48 |

Reduction Reactions

The hydrochloride salt participates in reduction pathways:

-

Amine alkylation : Catalytic hydrogenation (H₂/Pd-C) in methanol facilitates N-alkylation with aldehydes, producing secondary amines .

-

Debenzylation : LiAlH₄ reduces the C-N bond selectively under anhydrous conditions, yielding (3-ClC₆H₄)(Ph)CH₃ .

Key Findings :

-

Hydrogenation at 100°C with 20 mol% Cs₂CO₃ enhances reaction rates by deprotonating intermediates .

-

Tertiary alcohols (e.g., cyclohexanol) suppress reduction, favoring imine formation instead .

Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS):

-

Hydroxylation : NaOH (10% aq.) at 120°C replaces Cl with -OH, forming (3-HOC₆H₄)(Ph)CH₂NH₂·HCl .

-

Amination : NH₃ in DMF at 150°C introduces -NH₂ groups, though competing hydrolysis limits yields .

Table 2: Substitution Reactivity

| Reagent | Solvent | Temperature | Product | Conversion (%) |

|---|---|---|---|---|

| NaOH (aq.) | H₂O | 120°C | (3-HOC₆H₄)(Ph)CH₂NH₂·HCl | 78 |

| NH₃ | DMF | 150°C | (3-NH₂C₆H₄)(Ph)CH₂NH₂·HCl | 34 |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., PhB(OH)₂) in THF at 90°C, yielding biaryl derivatives .

-

Buchwald-Hartwig : Forms C-N bonds with aryl halides (e.g., 4-BrC₆H₄OMe), producing diamines .

Mechanistic Insight :

-

Pd(OAc)₂/XPhos catalytic systems achieve >85% conversion in 8h .

-

Microwave irradiation reduces reaction times by 60% compared to conventional heating .

Acid-Base Behavior

The hydrochloride salt dissociates in polar solvents:

-

pKa : ~8.9 (amine group), enabling pH-dependent solubility .

-

Buffer compatibility : Stable in phosphate buffers (pH 6–8) but degrades in strongly acidic/basic media .

Thermal Stability

Thermogravimetric analysis (TGA) reveals:

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound is characterized by a chlorophenyl group and a phenyl group attached to a methanamine backbone. The hydrochloride form enhances its solubility in water, making it suitable for biological studies and pharmaceutical applications. Its molecular structure features a central carbon atom bonded to two aromatic rings and an amine group, typical for compounds exhibiting notable biological activity.

Pharmaceutical Applications

-

Lead Compound in Drug Development :

- (3-Chlorophenyl)(phenyl)methanamine hydrochloride serves as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further modification to enhance therapeutic efficacy.

-

Neurotransmitter Activity :

- Compounds with similar structures often exhibit neurotransmitter-like activity. Studies have indicated that this compound may influence neurotransmitter systems involved in pain modulation and anesthesia, making it relevant in analgesic research.

-

Potential Antitumor Activity :

- Similar compounds have shown potential antitumor effects. The unique combination of chlorinated and phenolic structures in this compound may enhance its binding affinity to cancer-related targets.

Chemical Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Refluxing Techniques : Utilizing reagents like acetophenone and hydrazine derivatives under controlled conditions to yield high-purity products.

- Automated Synthesis : Industrial methods often mirror laboratory synthesis but are scaled for larger quantities, ensuring high yield and purity through automated reactors .

Biological Interaction Studies

Understanding how this compound interacts within biological systems is crucial. Interaction studies typically focus on:

- Binding Affinity : Investigating how the compound binds to various receptors, particularly those involved in neurotransmission and pain pathways.

- Molecular Level Reactions : These studies help elucidate the compound's mechanism of action and potential therapeutic benefits.

Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-chlorobenzophenone | Contains an amino group and phenyl ring | Potential antitumor activity |

| 4-Chlorobenzhydrazine | Hydrazine derivative with chlorobenzene | Antimicrobial properties |

| Phenethylamine | Simple phenethyl structure | Neurotransmitter activity |

The unique arrangement of chlorinated and phenolic structures in this compound may provide distinct therapeutic benefits not observed in structurally similar compounds.

Safety and Hazards

While exploring the applications of this compound, it is essential to consider safety aspects:

Mécanisme D'action

The mechanism of action of (3-Chlorophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor signaling.

Comparaison Avec Des Composés Similaires

(3-Chlorophenyl)(phenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

- (4-Chlorophenyl)(phenyl)methanamine hydrochloride

- (3-Methylphenyl)(phenyl)methanamine hydrochloride

- (4-Bromophenyl)(phenyl)methanamine hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Activité Biologique

(3-Chlorophenyl)(phenyl)methanamine hydrochloride, also known as 3-chlorophenylphenylmethanamine hydrochloride, is an organic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by a central methanamine group bonded to two aromatic rings, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of this compound is C13H13ClN·HCl, with a molecular weight of approximately 217.69 g/mol. The presence of the chlorophenyl group enhances its lipophilicity and potential interactions with biological targets. The hydrochloride form improves solubility in aqueous environments, facilitating its use in biological studies.

Research indicates that this compound exhibits several mechanisms of action:

- Neurotransmitter Modulation : Similar to other amine-containing compounds, it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and antidepressant activity.

- Antitumor Properties : Preliminary studies suggest potential antitumor activity, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

- Cholinergic Activity : The compound may act as a cholinergic enhancer by inhibiting cholinesterases, which are enzymes responsible for breaking down neurotransmitters like acetylcholine .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other bioactive compounds. The following table summarizes key features and biological activities of selected compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-chlorobenzophenone | Contains an amino group and phenyl ring | Potential antitumor activity |

| 4-Chlorobenzhydrazine | Hydrazine derivative with chlorobenzene | Antimicrobial properties |

| Phenethylamine | Simple phenethyl structure | Neurotransmitter activity |

| This compound | Chlorinated phenolic structure | Antidepressant and antitumor properties |

This unique combination of chlorinated and phenolic structures in this compound enhances its binding affinity to various targets, potentially providing distinct therapeutic benefits not observed in structurally similar compounds.

Case Studies and Research Findings

- Antidepressant Activity : A study focused on the antidepressant effects of amine-containing compounds found that this compound demonstrated significant modulation of serotonin receptors, leading to increased serotonin levels in animal models.

- Antitumor Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as an anticancer agent .

- Cholinesterase Inhibition : Investigations into the cholinergic properties revealed that this compound effectively inhibits butyrylcholinesterase (BuChE), which is significant for conditions like Alzheimer's disease .

Propriétés

IUPAC Name |

(3-chlorophenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN.ClH/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10;/h1-9,13H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOACANPNQMECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615613 | |

| Record name | 1-(3-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-37-8 | |

| Record name | 1-(3-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chlorophenyl)(phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.